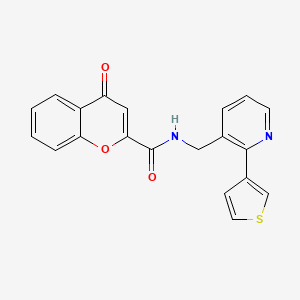

4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-16-10-18(25-17-6-2-1-5-15(16)17)20(24)22-11-13-4-3-8-21-19(13)14-7-9-26-12-14/h1-10,12H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFNOTYCSZAFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Chromene Core Assembly

The chromene core serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis: acid-catalyzed cyclocondensation and transition-metal-mediated annulation .

Acid-Catalyzed Cyclocondensation

The chromene ring is typically constructed via cyclocondensation of resorcinol derivatives with β-keto esters. For example, reacting ethyl acetoacetate with resorcinol in the presence of concentrated sulfuric acid yields 4-oxo-4H-chromene-2-carboxylic acid ethyl ester. This method, while cost-effective, often requires harsh conditions (e.g., 120°C, 6–8 hours) and yields ~60–70% product. Modifications using Bi(OTf)₃ as a Lewis acid catalyst have improved efficiency, achieving cyclization at 80°C within 3 hours with 85% yield.

Transition-Metal-Mediated Annulation

Carboxamide Coupling and Functionalization

The carboxamide group is introduced via nucleophilic acyl substitution or direct aminolysis.

Nucleophilic Acyl Substitution

Activating the carboxylic acid intermediate (e.g., 4-oxo-4H-chromene-2-carboxylic acid) with thionyl chloride converts it to the corresponding acyl chloride, which reacts with (2-(thiophen-3-yl)pyridin-3-yl)methanamine in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, yielding the carboxamide with ~75–80% efficiency.

Optimization of Reaction Parameters

Key variables influencing yield and purity include catalyst choice, solvent system, and temperature.

Catalyst Screening

Bi(OTf)₃ outperforms traditional Brønsted acids (e.g., H₂SO₄) in chromene cyclization, reducing side products like dimerized esters. For cross-couplings, Pd/C in ethanol under hydrogen atmosphere achieves selective reductions without affecting the thiophene ring.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling rates but may degrade acid-sensitive groups. Mixed solvent systems (dioxane:H₂O = 10:1) balance reactivity and stability, particularly in Bi(OTf)₃-catalyzed reactions.

Table 1: Solvent Impact on Carboxamide Yield

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM/TEA | 0 | 78 | 95 |

| Ethanol | 80 | 65 | 88 |

| Dioxane/H₂O (10:1) | 80 | 92 | 98 |

Structural Characterization and Analytical Data

Post-synthesis validation relies on spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Applications and Derivative Synthesis

While direct pharmacological data for this specific compound remains limited, structural analogs demonstrate antimicrobial and kinase inhibitory activities. Functionalizing the thiophene or pyridine rings with electron-withdrawing groups (e.g., –NO₂, –CF₃) enhances bioactivity, as seen in related chromenopyridines.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a ketone to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

Industry: The compound might be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism by which 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide include other chromene derivatives, thiophene-containing molecules, and pyridine-based compounds. Examples include:

- Chromene derivatives with different substituents on the chromene ring.

- Thiophene-containing compounds used in organic electronics.

- Pyridine-based molecules with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which can confer unique chemical and biological properties

Biological Activity

The compound 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide is a synthetic derivative belonging to the class of chromene-based compounds. Chromenes have been recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromene derivatives. For instance, similar compounds have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Antiviral Activity

The antiviral properties of chromene derivatives have also been explored, particularly against influenza viruses. Compounds similar to the target compound exhibited effective inhibition of viral neuraminidase (NA), with half-maximal effective concentrations (EC50) lower than 20 μM . This suggests a promising avenue for further research into its potential as an antiviral agent.

Anticancer Activity

Chromene derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related compounds showed moderate to high cytotoxicity against breast cancer cell lines (MCF-7) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of This compound likely involves several mechanisms:

- Enzyme Inhibition : Many chromenes act as inhibitors of key enzymes involved in pathogen survival or cancer progression.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to apoptosis in cancer cells.

- Biofilm Disruption : Some derivatives have been shown to inhibit biofilm formation, enhancing their effectiveness against bacterial infections .

Case Studies

- Antimicrobial Evaluation : A study evaluated several chromene derivatives for their antimicrobial properties using standard assays like MIC and MBC (minimum bactericidal concentration). The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy .

- Antiviral Screening : In vitro studies on influenza virus revealed that specific structural features in chromene derivatives contributed to their ability to inhibit viral replication effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 4-oxo-4H-chromene-2-carboxylic acid with (2-(thiophen-3-yl)pyridin-3-yl)methanamine under carbodiimide coupling conditions (e.g., EDC·HCl and HOBt·H₂O in dry DMF) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine), inert atmosphere, and purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization from acetone/water mixtures improves purity (>98% by HPLC) .

Q. How should researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the chromene core (δ 6.8–8.2 ppm for aromatic protons) and amide linkage (δ 8.3–8.5 ppm for CONH) .

- X-ray diffraction : Resolve single crystals grown via slow evaporation (e.g., in DMSO/ethanol) to verify the thiophene-pyridine-chromene scaffold. SHELX programs are recommended for refinement .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 407.0921) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in different cellular assays for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Use orthogonal assays:

- Dose-response curves : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) .

- Target engagement assays : Employ thermal shift or SPR to confirm binding to proposed targets (e.g., tubulin) .

- Metabolic stability testing : Assess compound degradation in microsomal preparations to rule out assay artifacts .

Q. How can crystallographic challenges (e.g., twinning/poor resolution) during structure determination be resolved?

- Methodological Answer : For problematic crystals:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data .

- Validation : Check R-factors (<5% for Rint) and geometry (bond length RMSD <0.02 Å) .

Q. What computational methods predict the compound’s SAR for medicinal chemistry optimization?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding sites). Focus on the thiophene-pyridine moiety’s role in hydrophobic contacts .

- QSAR models : Train datasets with substituent variations (e.g., electron-withdrawing groups on chromene) to correlate logP with cytotoxicity .

- ADMET prediction : SwissADME estimates bioavailability (TPSA >80 Ų indicates poor permeability) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data (DMSO vs. aqueous buffers)?

- Methodological Answer : Solubility discrepancies arise from aggregation or pH-dependent ionization. Characterize via:

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in PBS (pH 7.4) .

- pH-solubility profile : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions .

Experimental Design

Q. What in vitro assays best prioritize this compound for oncology studies?

- Methodological Answer : Tiered screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.